Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate
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Overview
Description
Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group (-NHCOO-) attached to a methyl group and a phenyl ring substituted with an aminophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate typically involves the reaction of 4-aminobenzyl alcohol with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate ester, which is then purified to obtain the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid catalysts, such as iron-chrome catalysts, can also enhance the efficiency of the carbamoylation process .
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include substituted carbamates, aminophenyl derivatives, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Mechanism of Action
The mechanism of action of Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of their functions. The compound may also interact with cellular pathways involved in signal transduction, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl N-phenyl carbamate: Similar structure but lacks the aminophenylmethyl group.
Methyl N-methyl-N-phenyl carbamate: Contains an additional methyl group on the nitrogen atom.
Methyl 4-aminobenzoate: Similar structure but lacks the carbamate group.
Uniqueness
Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate is unique due to the presence of both the carbamate and aminophenylmethyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
76697-36-4 |
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Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl N-[4-[(4-aminophenyl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C15H16N2O2/c1-19-15(18)17-14-8-4-12(5-9-14)10-11-2-6-13(16)7-3-11/h2-9H,10,16H2,1H3,(H,17,18) |
InChI Key |
BOEBDWJHSTZCLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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